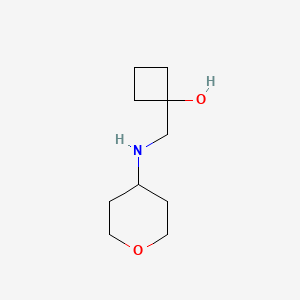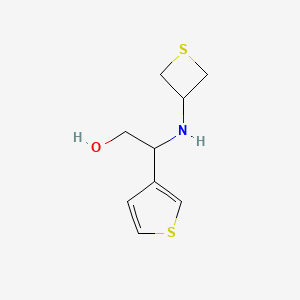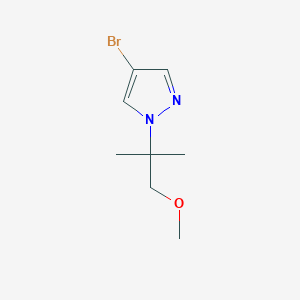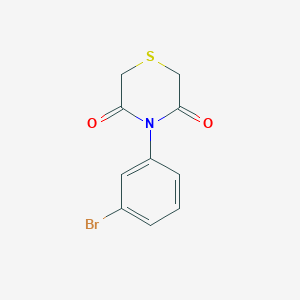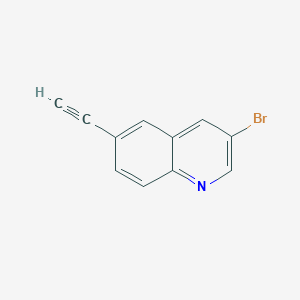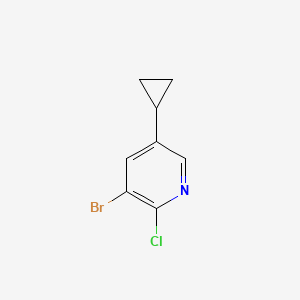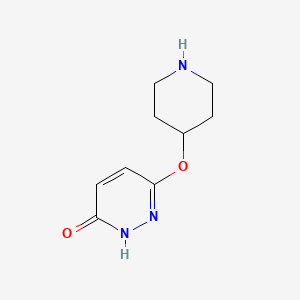
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperidine moiety attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one typically involves the reaction of 4-hydroxypyridazin-3(2H)-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to enhance yield and reduce reaction time. The exact methods can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-4-yl)pyridazin-3-amine: Similar structure but with an amine group instead of an ether linkage.
6-(Piperidin-4-yloxy)pyrimidin-3(2H)-one: Similar structure but with a pyrimidinone core instead of a pyridazinone core.
Uniqueness
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone core and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-piperidin-4-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13N3O2/c13-8-1-2-9(12-11-8)14-7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,11,13) |
InChI Key |
VALQWQWFEPDNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


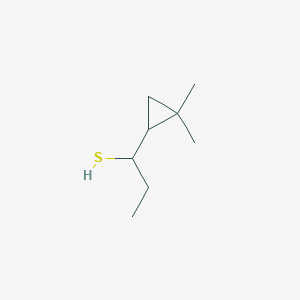
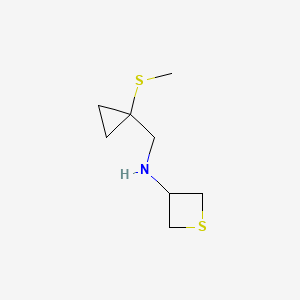
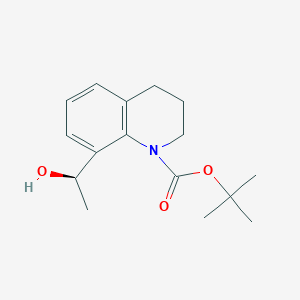
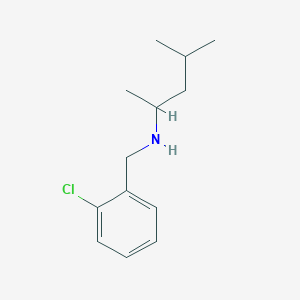
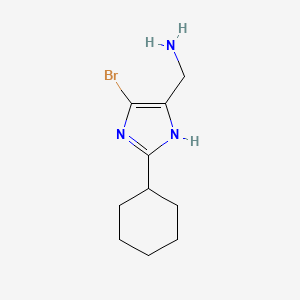
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
